molecular formula C11H14ClN5 B11867183 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11867183
M. Wt: 251.71 g/mol
InChI Key: LCDGTXXINHMRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 6 and a 1-methylpiperidin-3-yl group at position 1. This scaffold is of significant interest due to its structural similarity to purine analogs, enabling interactions with biological targets such as kinases and receptors . Below, we compare its properties with structurally similar pyrazolo[3,4-d]pyrimidine derivatives.

Properties

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

6-chloro-1-(1-methylpiperidin-3-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H14ClN5/c1-16-4-2-3-9(7-16)17-10-8(6-14-17)5-13-11(12)15-10/h5-6,9H,2-4,7H2,1H3

InChI Key

LCDGTXXINHMRGO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)N2C3=NC(=NC=C3C=N2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Pyrazole Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed from substituted pyrazole precursors. For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile undergoes hydrolysis and cyclization with urea to form the dihydroxy intermediate, which is subsequently chlorinated using POCl₃/PCl₅ to yield 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. For non-phenyl derivatives, 4-amino-5-cyanopyrazole reacts with diethyl malonate under basic conditions to form the pyrimidine ring, followed by chlorination.

Example Reaction:

5-Amino-1-phenylpyrazole-4-carbonitrileNaOH, Urea1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6-dionePOCl34,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine\text{5-Amino-1-phenylpyrazole-4-carbonitrile} \xrightarrow{\text{NaOH, Urea}} \text{1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6-dione} \xrightarrow{\text{POCl}_3} \text{4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine}

Chlorination at Position 6

Phosphorus Oxychloride-Mediated Chlorination

Chlorination of hydroxy or amino groups at position 6 is achieved using POCl₃. For instance, 1H-pyrazolo[3,4-d]pyrimidin-4,6-diol reacts with POCl₃ in the presence of PCl₅ to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. This method is widely employed due to its efficiency and scalability.

Key Data:

  • Reagents: POCl₃, PCl₅ (1:1 molar ratio).

  • Conditions: Reflux at 110°C for 6–8 hours.

  • Yield: 70–85%.

Introduction of the 1-Methylpiperidin-3-yl Group

Nucleophilic Substitution at Position 1

The 1-methylpiperidin-3-yl group is introduced via displacement of a chlorine atom at position 1. 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine reacts with 1-methylpiperidin-3-amine under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO.

Example Reaction:

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine+1-Methylpiperidin-3-amineK2CO3,DMF6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine\text{4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine} + \text{1-Methylpiperidin-3-amine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}

Optimized Conditions:

  • Temperature: 80–100°C.

  • Reaction Time: 12–24 hours.

  • Yield: 50–65%.

Buchwald-Hartwig Amination

For more challenging substitutions, palladium-catalyzed coupling is employed. Using 4,6-dichloro-1-iodo-1H-pyrazolo[3,4-d]pyrimidine and 1-methylpiperidin-3-amine with Pd(OAc)₂/Xantphos as a catalyst system facilitates C–N bond formation.

Key Data:

  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base: Cs₂CO₃.

  • Solvent: Toluene or dioxane.

  • Yield: 60–75%.

Alternative Routes via Intermediate Functionalization

Suzuki-Miyaura Coupling for Aromatic Substitutions

In cases where the pyrazolo[3,4-d]pyrimidine core requires further functionalization, Suzuki coupling with boronic acids is utilized. For example, 4-chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-6-boronic ester reacts with aryl halides to introduce substituents at position 6.

Example Reaction:

4-Chloro-1-(1-methylpiperidin-3-yl)-6-iodo-1H-pyrazolo[3,4-d]pyrimidine+Aryl-B(OH)2Pd(dppf)Cl26-Substituted Derivative\text{4-Chloro-1-(1-methylpiperidin-3-yl)-6-iodo-1H-pyrazolo[3,4-d]pyrimidine} + \text{Aryl-B(OH)}2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{6-Substituted Derivative}

Conditions:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%).

  • Base: Na₂CO₃.

  • Solvent: DME/H₂O.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and gradients of ethyl acetate/hexanes. High-performance liquid chromatography (HPLC) is employed for analytical purity (>95%).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.50 (s, 1H, C5-H), 3.80–3.20 (m, 4H, piperidine-H), 2.90 (s, 3H, N–CH₃).

  • MS (ESI): m/z 292.1 [M+H]⁺.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can act as potent inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine have shown promising results in inhibiting the activity of p21-activated kinase 4 (PAK4), which is implicated in various cancers. Inhibition of PAK4 has been linked to reduced tumor growth and metastasis .

Inflammatory Diseases

The compound's mechanism of action includes modulation of inflammatory pathways, making it a candidate for treating autoimmune diseases. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in inflammatory responses. Selective inhibition of PI3Kδ has therapeutic implications for diseases such as systemic lupus erythematosus and multiple sclerosis .

Case Study 1: Inhibition of PI3Kδ

In a study focusing on pyrazolo[1,5-a]pyrimidine derivatives, researchers synthesized various compounds that displayed IC₅₀ values ranging from 0.018 μM to 1.892 μM against PI3Kδ. The most potent compound demonstrated significant selectivity over other PI3K isoforms, confirming the potential of these derivatives in treating inflammatory conditions .

CompoundIC₅₀ (μM)Selectivity Ratio (PI3Kδ vs Other Isoforms)
CPL3024150.018PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = ...

Case Study 2: Antitumor Activity

Another study evaluated the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives in vitro and in vivo. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cell lines through their action on specific signaling pathways .

Mechanism of Action

The mechanism of action of 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Core Modifications and Substituents

The table below highlights key structural differences and synthetic pathways among analogs:

Compound Name Substituents (Position) Synthesis Method Key Reactive Sites Reference
6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine 6-Cl, 1-(1-methylpiperidin-3-yl) Not explicitly described (likely SNAr or coupling) Chlorine at C6, piperidine at N1
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-(CH2Cl), 1-CH3 Two-step synthesis from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate Dual Cl atoms at C4 and C6-CH2Cl
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH3, 1-Ph Chlorination with POCl3/TMA Chlorine at C4, methyl at C6
6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 6-Cl, 1-(4-MeO-Ph) Microwave-assisted coupling Methoxyphenyl at N1
6-Chloro-1-(trifluoropropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine 6-Cl, 1-(CF3CH(CH3)) Halogenation/alkylation Trifluoromethyl group at N1

Key Observations :

  • Synthetic Routes : Derivatives with chloromethyl or trifluoromethyl groups often require multi-step halogenation, while aryl-substituted analogs (e.g., 1-phenyl) are synthesized via nucleophilic aromatic substitution (SNAr) or microwave-assisted coupling .

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse kinase inhibitory profiles:

Compound Target Kinase IC50/EC50 Structural Feature Linked to Activity Reference
4-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (F108) S6K1 ~1 µM Benzimidazole-piperidine at N1
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine (7_3d3) Undisclosed kinase 0.4 µM Fused diamine structure at C4/C6
This compound Not reported N/A Piperidine at N1, Cl at C6

Insights :

  • The target compound’s lack of reported activity data highlights a research gap.
  • Chlorine at C6 is a common feature in kinase inhibitors, likely facilitating hydrogen bonding with ATP-binding pockets .

Antibacterial Activity

Pleuromutilin derivatives with pyrazolo[3,4-d]pyrimidine side chains (e.g., 12c–14c ) demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC: 2–8 µg/mL) . The 1-methylpiperidin-3-yl group in the target compound may enhance membrane permeability compared to aryl substituents, though direct comparisons are lacking.

Physicochemical and Spectroscopic Properties

NMR and Mass Spectrometry

  • Target Compound: No specific data provided, but analogs like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine show characteristic ¹H-NMR signals: Methyl group: 4.08 ppm (s) ClCH2: 4.92 ppm (s) Pyrazole C-H: 8.46 ppm (s) .
  • 1-Phenyl Analogs : Aromatic protons appear at 7.5–8.5 ppm, with methyl groups near 2.5 ppm .

Solubility and Stability

  • The 1-methylpiperidin-3-yl group likely improves aqueous solubility compared to hydrophobic aryl groups (e.g., 1-phenyl) .

Biological Activity

6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H14ClN5\text{C}_{11}\text{H}_{14}\text{Cl}\text{N}_5

This structure features a pyrazolo-pyrimidine core that is critical for its biological activity. The presence of the chlorine atom and the piperidine moiety contributes to its pharmacological properties.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies highlight their effectiveness against BRAF(V600E) mutations and other oncogenic pathways .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, which is particularly relevant in diseases like rheumatoid arthritis .
  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial and fungal pathogens, suggesting potential applications in treating infections .

Anticancer Activity

A study involving pyrazole derivatives demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed a synergistic effect, enhancing apoptosis in cancer cells .

CompoundCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
This compoundMDA-MB-2315.2Yes
Control (Doxorubicin)MDA-MB-23110.0-

Anti-inflammatory Activity

In models of inflammation, compounds similar to this compound have been shown to reduce the levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role in treating chronic inflammatory diseases .

Case Studies

  • Breast Cancer Treatment : A combination therapy using 6-Chloro derivatives alongside established chemotherapeutics showed improved outcomes in preclinical models. The study indicated that these compounds could enhance the efficacy of existing treatments while minimizing side effects.
  • Rheumatoid Arthritis : Targeting specific inflammatory pathways with this compound has shown promise in reducing symptoms and improving patient quality of life in animal models.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how can purity be optimized?

The synthesis typically involves condensation of pyrazole and chlorinated pyrimidine intermediates under reflux in organic solvents (e.g., dimethylformamide or isopropanol). Key steps include:

  • Functionalization of the pyrazole core with a 1-methylpiperidin-3-yl substituent via nucleophilic substitution .
  • Purification via silica gel column chromatography or recrystallization to achieve >95% purity .
  • Monitoring reaction progress using TLC and adjusting reflux time (typically 12–24 hours) to maximize yield .

Q. How is structural characterization of this compound performed, and what spectral data are critical?

Nuclear Magnetic Resonance (NMR) is essential:

  • 1H NMR : Signals at δ 2.39 ppm (singlet, methyl group) and δ 10.80–11.12 ppm (NH proton) confirm substituents and hydrogen bonding .
  • 13C NMR : Peaks at δ 20.02 ppm (methyl carbon) and δ 61.99 ppm (methoxy in analogs) validate regiochemistry .
  • Mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups (e.g., C-Cl stretches at 600–700 cm⁻¹) .

Q. What solubility and stability profiles should researchers anticipate during in vitro assays?

  • Solubility : Moderate in DMSO (>10 mM) but limited in aqueous buffers; use co-solvents like PEG-400 for biological testing .
  • Stability : Stable at −20°C for >6 months in inert atmospheres. Avoid prolonged exposure to light or moisture to prevent decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

  • Core modifications : Substituting the 6-chloro group with electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to ATP pockets in kinases like FLT3 or EGFR .
  • Piperidine substituents : The 1-methylpiperidin-3-yl group improves solubility and pharmacokinetics by introducing basic nitrogen for salt formation .
  • Bioisosteric replacements : Replacing pyrimidine with thieno[3,2-d]pyrimidine in analogs increases metabolic stability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line variability. Mitigation strategies include:

  • Standardized protocols : Use consistent ATP concentrations (e.g., 10 µM) and cell lines (e.g., HCT-116 for cytotoxicity) .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Molecular dynamics (MD) simulations : Model compound-protein interactions to explain potency differences (e.g., binding to CDK2 vs. FLT3) .

Q. How can molecular dynamics (MD) simulations inform the design of derivatives with improved target selectivity?

MD studies reveal:

  • Key interactions : Hydrogen bonds between the pyrazolo[3,4-d]pyrimidine core and kinase hinge regions (e.g., Glu81 in CDK2) .
  • Substituent effects : The 1-methylpiperidin-3-yl group occupies hydrophobic pockets, reducing off-target binding .
  • Free energy calculations : Predict binding affinities (ΔG) to prioritize derivatives; ΔG ≤ −40 kcal/mol correlates with IC₅₀ < 100 nM .

Methodological Considerations

Q. What in vitro and in vivo models are most relevant for evaluating anticancer potential?

  • In vitro : NCI-60 cell panel for broad cytotoxicity screening; primary patient-derived cells for specificity .
  • In vivo : Xenograft models (e.g., MDA-MB-231 for breast cancer) using 10–50 mg/kg doses administered intraperitoneally .
  • Pharmacokinetics : Monitor plasma half-life (t₁/₂) and bioavailability via LC-MS; aim for t₁/₂ > 4 hours .

Q. How should researchers address discrepancies in solubility data between computational predictions and experimental results?

  • Experimental validation : Use shake-flask methods with HPLC quantification .
  • Co-solvent systems : Test DMSO/PBS mixtures (e.g., 1:9 v/v) to mimic physiological conditions .
  • Salt formation : Synthesize hydrochloride salts to enhance aqueous solubility by >50% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.